N-(3-acetylphenyl)-3,5-diethoxybenzamide
Description
N-(3-Acetylphenyl)-3,5-diethoxybenzamide is a benzamide derivative characterized by a 3-acetylphenyl group attached to an amide nitrogen and a 3,5-diethoxy-substituted benzoyl moiety. This compound is of interest in medicinal and synthetic chemistry due to its structural complexity, which combines acetyl and ethoxy substituents.
Properties
Molecular Formula |
C19H21NO4 |
|---|---|
Molecular Weight |
327.4 g/mol |
IUPAC Name |
N-(3-acetylphenyl)-3,5-diethoxybenzamide |
InChI |
InChI=1S/C19H21NO4/c1-4-23-17-10-15(11-18(12-17)24-5-2)19(22)20-16-8-6-7-14(9-16)13(3)21/h6-12H,4-5H2,1-3H3,(H,20,22) |
InChI Key |
CCIQAZLGYHHDKU-UHFFFAOYSA-N |
SMILES |
CCOC1=CC(=CC(=C1)C(=O)NC2=CC=CC(=C2)C(=O)C)OCC |
Canonical SMILES |
CCOC1=CC(=CC(=C1)C(=O)NC2=CC=CC(=C2)C(=O)C)OCC |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s closest structural analogues include:
- N-(3-Acetylphenyl)acetamide (): Shares the 3-acetylphenyl group but lacks the diethoxybenzamide backbone. Its synthesis yielded 82% under mild conditions (TLC: $ Rf = 0.23 $), with $ ^1\text{H-NMR} $ peaks at δ2.17 (acetyl CH$3$) and δ7.33–8.85 (aromatic protons) .
- N-(3,5-Dimethoxyphenyl)benzamide (): Features methoxy groups instead of ethoxy, with crystallographic data (Acta Crystallographica) showing a mean C–C bond length of 0.004 Å and an $ R $-factor of 0.054, indicating high structural stability .
- N-(4-Acetyl-3-methylphenyl)benzamide (): Similarity score 0.92; the methyl and acetyl groups suggest comparable steric effects but altered electronic profiles compared to the target compound .
Key Structural Differences
| Compound | Substituents | Key Functional Groups |
|---|---|---|
| Target Compound | 3-Acetyl, 3,5-diethoxy | Amide, acetyl, ethoxy |
| N-(3-Acetylphenyl)acetamide | 3-Acetyl | Amide, acetyl |
| N-(3,5-Dimethoxyphenyl)benzamide | 3,5-Methoxy | Amide, methoxy |
The acetyl group may increase electrophilicity, influencing reactivity in nucleophilic substitution reactions .
Spectroscopic and Crystallographic Properties
- N-(3,5-Dimethoxyphenyl)benzamide (): Single-crystal X-ray data confirm planar amide geometry, with hydrogen bonding between the amide NH and methoxy oxygen, stabilizing the crystal lattice .
- N-(3-Acetylphenyl)acetamide (): $ ^1\text{H-NMR} $ aromatic signals (δ7.33–8.85) align with para-substituted acetyl groups, whereas the target compound’s diethoxy substituents would likely upfield-shift adjacent protons due to electron-donating effects .
Predicted $ ^1\text{H-NMR} $ Shifts for Target Compound
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
